

## The Discovery and Development of Dapiglutide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview for Researchers and Drug Development Professionals

#### **Abstract**

**Dapiglutide** (ZP-7570) is a novel, long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors, currently under investigation by Zealand Pharma for the treatment of obesity and obesity-related comorbidities.[1][2] This technical guide provides a comprehensive overview of the discovery and development of **Dapiglutide**, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols utilized in its evaluation. The document is intended for researchers, scientists, and professionals in the field of drug development.

# Introduction: The Rationale for a Dual GLP-1/GLP-2 Agonist

Obesity is a complex metabolic disorder characterized by excessive adiposity and is associated with a range of comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic steatohepatitis (NASH).[2] Glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as a cornerstone of obesity treatment, primarily through their effects on appetite suppression and glucose homeostasis.[3] However, a growing body of evidence suggests that low-grade systemic inflammation, originating from increased intestinal permeability ("leaky gut") associated with obesity, plays a crucial role in the pathogenesis of its comorbidities.[1]



Glucagon-like peptide-2 (GLP-2) is an intestinal growth factor that enhances the integrity of the gut barrier. By combining the established weight-loss effects of GLP-1 agonism with the gut barrier-enhancing and anti-inflammatory properties of GLP-2 agonism, **Dapiglutide** represents a first-in-class therapeutic approach aimed at not only inducing weight loss but also addressing the underlying inflammatory component of obesity-related diseases.

# Mechanism of Action: Dual Agonism and Biased Signaling

**Dapiglutide** is a synthetic peptide designed to activate both the GLP-1 and GLP-2 receptors. In vitro studies have elucidated its binding affinities and functional activity at these receptors, revealing a nuanced signaling profile.

### **Receptor Binding and In Vitro Pharmacology**

**Dapiglutide** has been shown to bind to both human GLP-1 and GLP-2 receptors, with a higher potency for the GLP-1 receptor. A key characteristic of **Dapiglutide**'s action at the GLP-1 receptor is its biased signaling. While it acts as a full agonist for the G-protein-mediated cyclic AMP (cAMP) signaling pathway, it demonstrates a significantly blunted response in recruiting  $\beta$ -arrestin-2. This biased agonism is hypothesized to contribute to a prolonged signaling effect and may be associated with improved metabolic outcomes.

| Parameter             | GLP-1 Receptor | GLP-2 Receptor | Reference |
|-----------------------|----------------|----------------|-----------|
| Binding Affinity (nM) | 38             | 102            |           |

Table 1: In Vitro Receptor Binding Affinity of **Dapiglutide** 

### **Signaling Pathways**

**Dapiglutide**'s dual agonism results in the activation of two distinct, yet complementary, signaling pathways.





Click to download full resolution via product page

Caption: Dapiglutide dual signaling pathways.



## **Preclinical Development**

Preclinical studies in animal models were crucial in establishing the proof-of-concept for **Dapiglutide**'s dual mechanism of action and its therapeutic potential.

### **Murine Model of Short Bowel Syndrome**

In a murine model of short bowel syndrome, **Dapiglutide** demonstrated significant therapeutic effects. The study highlighted the synergistic benefits of combined GLP-1 and GLP-2 receptor agonism.

#### Key Findings:

- Improved Glucose Tolerance: **Dapiglutide** significantly improved oral glucose tolerance.
- Reduced Intestinal Transit Time: The compound effectively reduced the transit time of intestinal contents.
- Promoted Intestinal Growth: Dapiglutide led to a notable increase in intestinal villus height and overall intestinal length.
- Body Weight Recovery: The treatment promoted body weight recovery in the mouse model.
- Reduced Stool Water Loss: Dapiglutide was associated with a decrease in stool water content.

These findings provided strong evidence for **Dapiglutide**'s potential in conditions characterized by intestinal insufficiency and malabsorption.

### **Clinical Development**

**Dapiglutide** has progressed through Phase 1 clinical trials, demonstrating promising safety, tolerability, and efficacy in humans.

## Phase 1a Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Trial (NCT04612517)



This initial trial in healthy volunteers established the safety and pharmacokinetic profile of **Dapiglutide**.

| Parameter                  | Result                                                                 | Reference |
|----------------------------|------------------------------------------------------------------------|-----------|
| Half-life                  | Approximately 120-129 hours                                            | _         |
| Dose Proportionality       | Linear dose-response for pharmacokinetic parameters                    |           |
| Safety                     | Well-tolerated; most common<br>adverse events were<br>gastrointestinal | _         |
| Body Weight Loss (4 weeks) | Up to 4.5% mean body weight loss                                       | _         |

Table 2: Key Outcomes from the Phase 1a Trial (NCT04612517)

#### Phase 1b Multiple Ascending Dose (MAD) Trial

This two-part trial further evaluated the safety and efficacy of **Dapiglutide** in participants with a higher baseline BMI.

#### Part 1:

Duration: 13 weeks

• Participants: 54 individuals with a median baseline BMI of 30.0 kg/m <sup>2</sup>.

• Key Finding: Up to 8.3% placebo-adjusted mean body weight reduction.

#### Part 2:

• Duration: 28 weeks

• Participants: 30 individuals with a median baseline BMI of 28.8 kg/m<sup>2</sup>.

• Key Finding: 11.6% mean body weight reduction from baseline.



| Trial Phase          | Duration | Number of<br>Participants | Median<br>Baseline<br>BMI ( kg/m<br>²) | Key<br>Efficacy<br>Outcome                   | Reference |
|----------------------|----------|---------------------------|----------------------------------------|----------------------------------------------|-----------|
| Phase 1b<br>(Part 1) | 13 weeks | 54                        | 30.0                                   | Up to 8.3% placebo-adjusted mean weight loss |           |
| Phase 1b<br>(Part 2) | 28 weeks | 30                        | 28.8                                   | 11.6% mean<br>weight loss<br>from baseline   |           |

Table 3: Summary of Phase 1b Clinical Trial Results for Dapiglutide

### **DREAM Trial (NCT05788601)**

This ongoing investigator-initiated, proof-of-concept trial is designed to further assess the weight loss potential of **Dapiglutide** in obese individuals.

- Design: Randomized, double-blind, placebo-controlled, parallel-group.
- Participants: 54 obese individuals (BMI ≥ 30 kg/m²).
- Treatment Arms: Dapiglutide 4 mg, Dapiglutide 6 mg, or placebo administered subcutaneously once weekly for 12 weeks.

## **Experimental Protocols**

This section provides an overview of the methodologies for key in vitro assays used in the characterization of **Dapiglutide**.

#### In Vitro Assays: Workflow





Click to download full resolution via product page

Caption: Workflow for in vitro characterization of **Dapiglutide**.



#### **Receptor Binding Assays**

- Objective: To determine the binding affinity of **Dapiglutide** to the human GLP-1 and GLP-2 receptors.
- Cell Line: COS-7 cells recombinantly expressing the human GLP-1 or GLP-2 receptor.
- Methodology:
  - Cell membranes are prepared from the transfected COS-7 cells.
  - Membranes are incubated in a competitive binding assay with a fixed concentration of a radiolabeled ligand (e.g., <sup>125</sup>I-GLP-1 or <sup>125</sup>I-GLP-2) and increasing concentrations of unlabeled **Dapiglutide**.
  - The reaction is allowed to reach equilibrium.
  - Bound and free radioligand are separated by filtration.
  - The amount of bound radioactivity is quantified using a gamma counter.
  - The concentration of **Dapiglutide** that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
  - The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

## **cAMP Formation Assay**

- Objective: To measure the functional potency of **Dapiglutide** in activating the Gs-cAMP signaling pathway.
- Cell Line: HEK293 cells expressing the human GLP-1 receptor.
- Methodology:
  - HEK293 cells are seeded in microplates.
  - Cells are stimulated with increasing concentrations of **Dapiglutide** for a defined period.



- The stimulation is terminated, and the cells are lysed.
- The intracellular cAMP concentration is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
- A dose-response curve is generated, and the half-maximal effective concentration (EC50)
   is calculated to determine the potency of **Dapiglutide**.
- For kinetic analysis, cAMP levels are monitored over an extended period (e.g., up to 12 hours).

### **β-Arrestin Recruitment Assay**

- Objective: To assess the ability of Dapiglutide to induce the recruitment of β-arrestin to the activated GLP-1 receptor.
- Cell Line: HEK293 cells.
- Methodology:
  - A commercially available β-arrestin recruitment assay system, such as the PathHunter® assay, is utilized.
  - This system typically employs cells co-expressing the target receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment.
  - Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two
    enzyme fragments come into proximity, forming an active enzyme.
  - A substrate is added, and the resulting chemiluminescent or fluorescent signal is measured.
  - $\circ$  A dose-response curve is generated to determine the EC50 for  $\beta$ -arrestin recruitment.

#### **Conclusion and Future Directions**

**Dapiglutide** is a promising, first-in-class dual GLP-1/GLP-2 receptor agonist with a unique mechanism of action that addresses both weight loss and the underlying inflammation



associated with obesity. Preclinical and early-phase clinical data have demonstrated its potential to induce significant weight loss with a favorable safety profile. The biased signaling at the GLP-1 receptor may offer additional therapeutic advantages.

The ongoing and planned later-stage clinical trials will be critical in further defining the efficacy and safety of **Dapiglutide** and its potential role in the management of obesity and its comorbidities. Future research should continue to explore the long-term effects of dual GLP-1/GLP-2 agonism on inflammatory markers, cardiovascular outcomes, and overall metabolic health.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Zealand Pharma Reports Positive Phase 1b Trial Results for Dapiglutide [synapse.patsnap.com]
- 2. zealandpharma.com [zealandpharma.com]
- 3. zealandpharma.com [zealandpharma.com]
- To cite this document: BenchChem. [The Discovery and Development of Dapiglutide: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15571176#discovery-and-development-of-dapiglutide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com